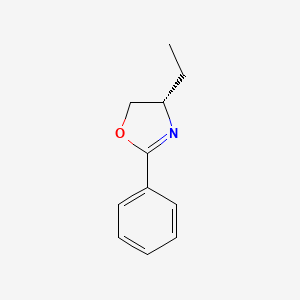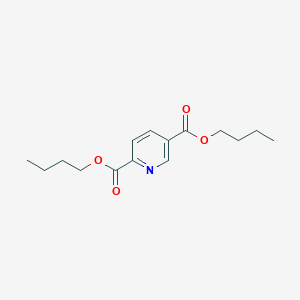
Dibutyl pyridine-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C15H21NO4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of two ester groups attached to the pyridine ring at the 2 and 5 positions, making it a dicarboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Pyridine-2,5-dicarboxylic acid+2ButanolH2SO4Dibutyl pyridine-2,5-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The reaction mixture is typically heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form pyridine-2,5-dicarboxylic acid and butanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Pyridine-2,5-dicarboxylic acid and butanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutyl pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of dibutyl pyridine-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing pyridine-2,5-dicarboxylic acid, which may have its own biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Another ester derivative of pyridine with similar chemical properties.
Pyridine-2,5-dicarboxylic acid: The parent compound from which dibutyl pyridine-2,5-dicarboxylate is derived.
Uniqueness
This compound is unique due to its specific ester groups, which confer distinct chemical and physical properties. Its longer butyl chains compared to dimethyl pyridine-2,6-dicarboxylate may result in different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
dibutyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-9-19-14(17)12-7-8-13(16-11-12)15(18)20-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
WKPHHUDVBBBVRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14033740.png)
![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)
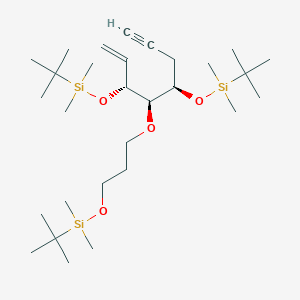
![1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-](/img/structure/B14033756.png)
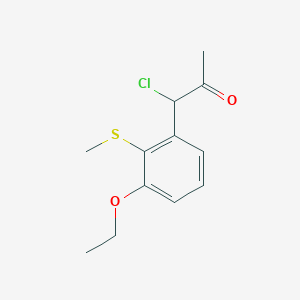

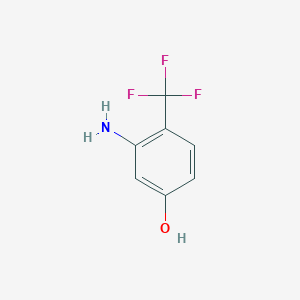
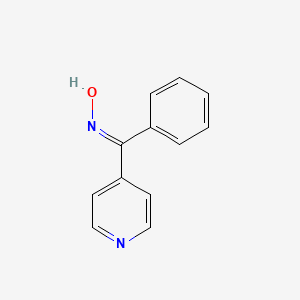
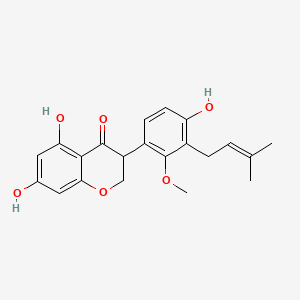
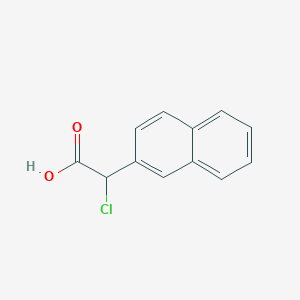

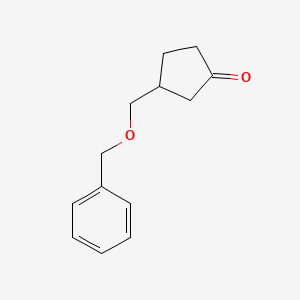
![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
